Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimicrobial and antimalarial agents. The compound’s structure features a quinoline core substituted with an ethyl ester group at the 3-position and a 3-nitrophenylamino group at the 4-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3-nitroaniline with ethyl 3-quinolinecarboxylate in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the intermediate product.
Cyclization: The intermediate undergoes cyclization under reflux conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Catalysts and Reagents: Employing industrial-grade catalysts and reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) or other peracids.
Major Products
Reduction: Ethyl 4-[(3-aminophenyl)amino]quinoline-3-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing antimicrobial, antimalarial, and anticancer agents due to its quinoline core.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different chemical reactivity and biological activity.
4-Aminoquinolines: Compounds with an amino group at the 4-position, used in various therapeutic applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and chemical synthesis. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-nitroanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZJYMABBOSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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